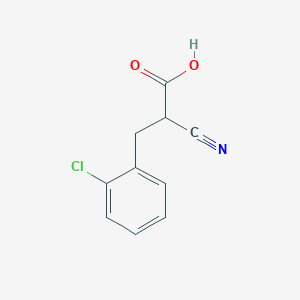

3-(2-Chlorophenyl)-2-cyanopropanoic acid

Cat. No. B188446

Key on ui cas rn:

14650-19-2

M. Wt: 209.63 g/mol

InChI Key: KSLANAUEYUSFCF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04826997

Procedure details

Into a 1-liter, three-necked flask equipped with a mechanical stirrer, reflux condenser and nitrogen inlet is placed 138.5 g (0.66 mole) of 2-(o-chlorobenzyl)cyanoacetic acid and 220 ml of dry N,N-dimethylformamide. The mixture is stirred and slowly heated under nitrogen to reflux and held there for 6 hours. The resulting yellow mixture is allowed to cool under nitrogen overnight at room temperature. A precipitate (approximately 0.5 g) that forms is filtered off and the filtrate is poured into 1 liter of water. The organic layer is taken up in three 330-ml portions of ethyl ether/hexane (1:1 v/v), and the solutions are combined and washed once with 150 ml of water. The ethyl ether/hexane solution is dried over anhydrous magnesium sulfate, filtered and evaporated on a rotary evaporator. The residual liquid is distilled under reduced pressure through an insulated 12-inch Vigreux column with the product being collected at 82° C.-85° C./0.3 mm Hg as a colorless liquid identified by infrared, 'H and 13C nuclear magnetic resonance. The yield is 94.7 percent.

Yield

94.7%

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:14]=[CH:13][CH:12]=[CH:11][C:3]=1[CH2:4][CH:5]([C:9]#[N:10])C(O)=O>CN(C)C=O>[Cl:1][C:2]1[CH:14]=[CH:13][CH:12]=[CH:11][C:3]=1[CH2:4][CH2:5][C:9]#[N:10]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

138.5 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(CC(C(=O)O)C#N)C=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

220 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture is stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into a 1-liter, three-necked flask equipped with a mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser and nitrogen inlet

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

slowly heated under nitrogen

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

A precipitate (approximately 0.5 g) that forms is filtered off

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the filtrate is poured into 1 liter of water

|

WASH

|

Type

|

WASH

|

|

Details

|

washed once with 150 ml of water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The ethyl ether/hexane solution is dried over anhydrous magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated on a rotary evaporator

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The residual liquid is distilled under reduced pressure through an insulated 12-inch Vigreux column with the product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

being collected at 82° C.-85° C./0.3 mm Hg as a colorless liquid

|

Outcomes

Product

Details

Reaction Time |

6 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

ClC1=C(C=CC=C1)CCC#N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 94.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |